2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a sulfonamide group, and a dimethylphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The sulfonamide group is then introduced through a sulfonation reaction, often using chlorosulfonic acid or sulfur trioxide as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Shares the benzothiazole core but lacks the sulfonamide and dimethylphenyl groups.
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Contains a benzothiazole ring and hydrazone linkage but differs in its overall structure.
Uniqueness
2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylphenyl groups enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-3-4-12(11(2)7-10)8-16(21)20-17-19-14-6-5-13(25(18,22)23)9-15(14)24-17/h3-7,9H,8H2,1-2H3,(H2,18,22,23)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKBGPHBYSILFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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